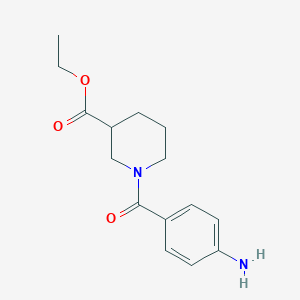![molecular formula C14H7F5IN3 B1400886 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine CAS No. 911112-58-8](/img/structure/B1400886.png)
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine
描述
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (3IDFPP) is a novel organofluorine compound that has been studied extensively in recent years. It has been shown to have a wide range of potential applications in the fields of medicinal chemistry and materials science. 3IDFPP is a highly versatile molecule that can be used as a starting material for the synthesis of a variety of compounds with a range of properties. In particular, it has been used as a building block in the development of drugs and polymers with novel properties.
作用机制
The mechanism of action of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine is not yet fully understood. However, it is believed that the molecule’s fluoroalkyl substituents play an important role in its activity. Specifically, the fluoroalkyl substituents are believed to interact with the target molecule, thus altering its structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the molecule may have anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
实验室实验的优点和局限性
The use of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine in laboratory experiments has several advantages and limitations. One advantage is that the molecule is relatively easy to synthesize, making it a convenient starting material for the synthesis of other compounds. In addition, the fluoroalkyl substituents of this compound are believed to interact with target molecules, thus providing a potential mechanism of action. However, the molecule is also limited by its relatively low solubility in organic solvents, which can make it difficult to work with in certain experiments.
未来方向
The potential applications of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine are numerous and varied. In the future, the molecule could be used to synthesize novel drugs with improved efficacy and safety profiles. It could also be used to synthesize polymers with improved thermal stability and mechanical strength. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, research could be conducted to develop improved methods for the synthesis of this compound, which would make it easier to work with in laboratory experiments.
科学研究应用
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine has been studied extensively in the fields of medicinal chemistry and materials science. In particular, it has been used as a starting material for the synthesis of a variety of compounds with a range of properties. For example, this compound has been used to synthesize novel drugs with anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used to synthesize polymers with novel properties, such as improved thermal stability and higher mechanical strength.
属性
IUPAC Name |
7-(difluoromethyl)-3-iodo-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5IN3/c15-12(16)11-5-10(22-13-9(20)6-21-23(11)13)7-2-1-3-8(4-7)14(17,18)19/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWBAOQXHOOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C(=C2)C(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1400803.png)
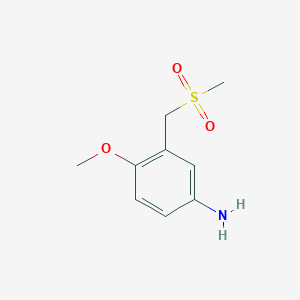
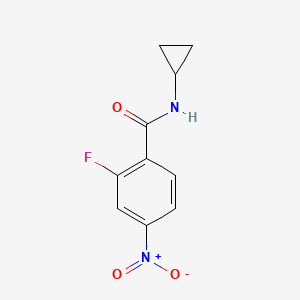
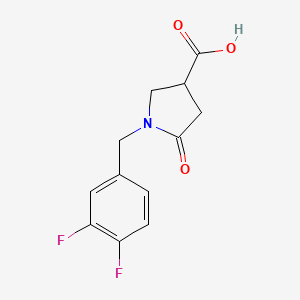
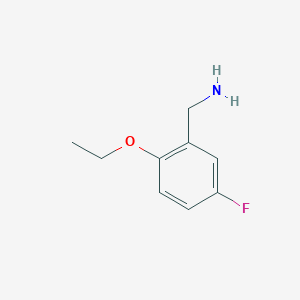
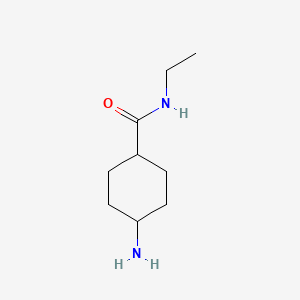
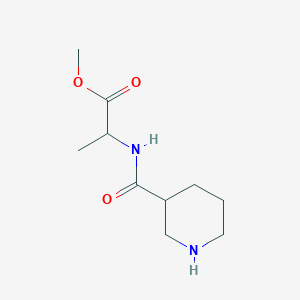
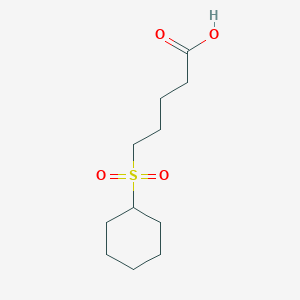

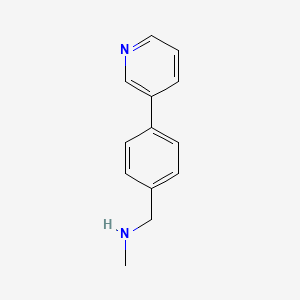

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
